![molecular formula C11H9NO3 B12845236 N-Methyl-4-oxo-4H-chromene-3-carboxamide](/img/structure/B12845236.png)
N-Methyl-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
N-Methyl-4-oxo-4H-chromene-3-carboxamide is a chemical compound with the molecular formula C11H9NO4. It is part of the chromene family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-oxo-4H-chromene-3-carboxamide typically involves the reaction of 4-oxo-4H-chromene-3-carboxylic acid with methylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) and a base like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and various substituted amides, depending on the specific reagents and conditions used .
Scientific Research Applications
N-methyl-4-oxo-4H-chromene-3-carboxamide is a chromone derivative with a methyl group attached to the carboxamide moiety. Chromones are known for their diverse biological activities and structural versatility, making them valuable in medicinal chemistry for developing therapeutic agents . this compound derivatives have shown potential as inhibitors .
Scientific Research Applications
The applications of this compound in scientific research are primarily focused on its potential as an inhibitor:
- MAO-B Inhibitors N-methyl-4-oxo-N-phenyl-4H-chromene-3-carboxamide derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B) . Studies suggest that 3-substituted carboxamides based on the N-phenyl-4-oxo-4H-3-chromone carboxamide core are potent and selective inhibitors of MAO-B .
- Antimicrobial Applications 2H/4H-Chromenes have been recognized as possessing antimicrobial properties . These compounds have demonstrated potent in-vitro antimicrobial activity .
- Anticancer Activity Various chromene derivatives have been synthesized and tested for anticancer activities . For instance, compound 14, a 4H-ch analog, exhibited remarkable anticancer activity against MCF-7 and Hs578T cancer cells . It also showed satisfactory migratory cell reduction capacity and reduced cell proliferation by arresting cells in the G2/M phase, suggesting its potential as an inhibitor of tubulin polymerization in cancer cells .
Structural Similarity and Activity
The structure-activity relationship (SAR) studies reveal the significance of the phenylcarboxamide group as a key structure in chromone derivatives . Modifying the chromene moiety can lead to compounds with excellent inhibitory activity against NF-kB and better antiproliferative profiles compared to parental molecules .
Tables of compounds
Several compounds share structural similarities with 4-oxo-4H-chromene-3-carboxamide:
Compound Name | Key Features |
---|---|
4-Oxo-N-phenyl-4H-chromene-3-carboxamide | Contains a phenyl group; affects hydrophobicity and biological activity |
N-phenyl-4H-chromene-3-carboxamide | Lacks the oxo group; alters reactivity and interactions |
4-Oxo-N-methyl-4H-chromene-3-carboxamide | Methyl group instead of phenyl; impacts pharmacokinetic properties |
Mechanism of Action
The mechanism of action of N-Methyl-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-4-oxo-4H-chromene-3-carboxamide: Similar in structure but with a phenyl group instead of a methyl group.
N-Hydroxy-N-methyl-4-oxo-4H-chromene-3-carboxamide: Contains an additional hydroxy group, which can affect its reactivity and biological activity.
4-Oxo-2-vinyl-4H-chromene-3-carboxamide: Features a vinyl group, leading to different chemical properties and applications.
Uniqueness
N-Methyl-4-oxo-4H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a selective monoamine oxidase inhibitor sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
N-methyl-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C11H9NO3/c1-12-11(14)8-6-15-9-5-3-2-4-7(9)10(8)13/h2-6H,1H3,(H,12,14) |
InChI Key |
IPSFYEBQURUSRE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=COC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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